ATWLPPR Peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

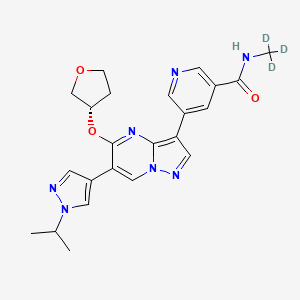

ATWLPPR Peptide is a biologically active heptapeptide known for its role as a specific antagonist to the vascular endothelial growth factor receptor 2 (VEGFR2). This peptide binds to VEGFR2, thereby inhibiting the binding of vascular endothelial growth factor (VEGF) and blocking VEGF-induced angiogenesis in vivo . It has shown potential in reducing early retinal damage caused by diabetes by preserving vascular integrity and decreasing oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ATWLPPR Peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

Deprotection: Removal of protecting groups from the amino acids.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: ATWLPPR Peptide primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds specifically to neuropilin-1 (NRP-1) and inhibits VEGF binding to this receptor .

Common Reagents and Conditions:

Reagents: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA).

Conditions: Mild conditions are typically used to avoid degradation of the peptide.

Major Products: The major product of interest is the this compound itself, which is used in various biological and medical applications .

Scientific Research Applications

ATWLPPR Peptide has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide-receptor interactions.

Medicine: Explored as a therapeutic agent for reducing retinal damage and inhibiting tumor growth.

Industry: Utilized in the development of targeted drug delivery systems and molecular imaging agents.

Mechanism of Action

ATWLPPR Peptide exerts its effects by specifically binding to neuropilin-1 (NRP-1), a co-receptor for VEGF. This binding inhibits the interaction between VEGF and VEGFR2, thereby blocking VEGF-induced angiogenesis. The peptide’s binding to NRP-1 also reduces oxidative stress and preserves vascular integrity, making it a potential therapeutic agent for conditions like diabetic retinopathy .

Comparison with Similar Compounds

RGD Peptide: Targets integrins and inhibits angiogenesis.

VEGF Inhibitors: Such as bevacizumab, which directly binds to VEGF and prevents its interaction with VEGFR2.

Uniqueness: ATWLPPR Peptide is unique in its dual targeting of neuropilin-1 and VEGFR2, providing a more specific inhibition of VEGF-induced angiogenesis compared to other compounds that target only one receptor .

Properties

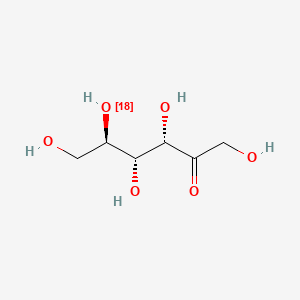

Molecular Formula |

C40H61N11O9 |

|---|---|

Molecular Weight |

840.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C40H61N11O9/c1-21(2)18-29(48-34(54)28(19-24-20-45-26-11-6-5-10-25(24)26)47-36(56)32(23(4)52)49-33(53)22(3)41)37(57)51-17-9-14-31(51)38(58)50-16-8-13-30(50)35(55)46-27(39(59)60)12-7-15-44-40(42)43/h5-6,10-11,20-23,27-32,45,52H,7-9,12-19,41H2,1-4H3,(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,59,60)(H4,42,43,44)/t22-,23+,27-,28-,29-,30-,31-,32-/m0/s1 |

InChI Key |

MKSPBYRGLCNGRC-OEMOKZHXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

pyrimidine-2,4-dione](/img/structure/B12392482.png)

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)

![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)